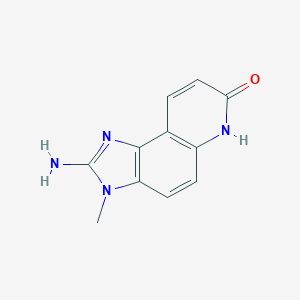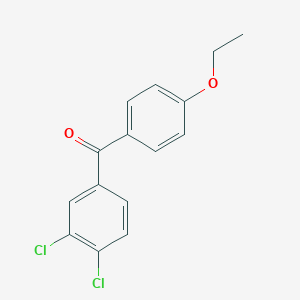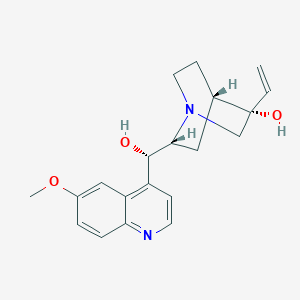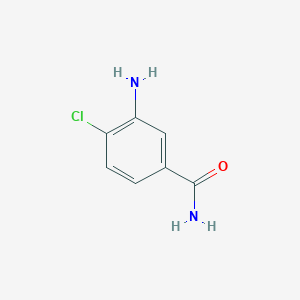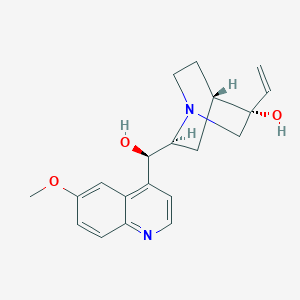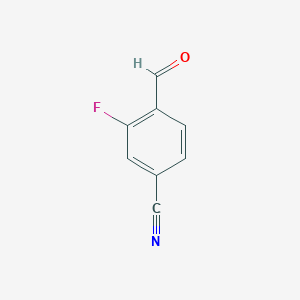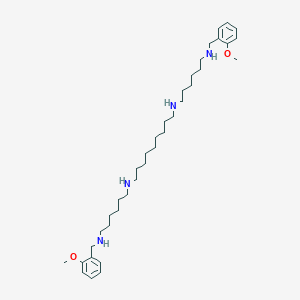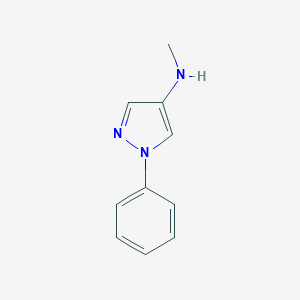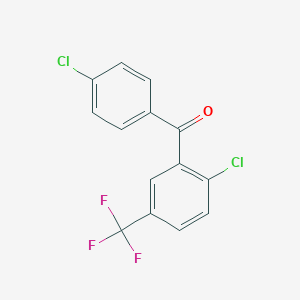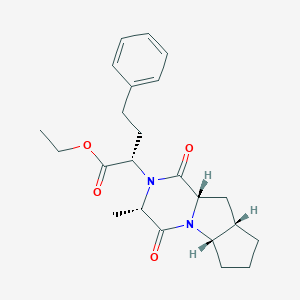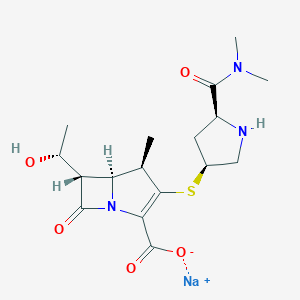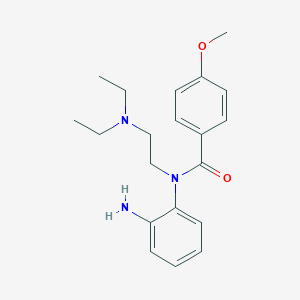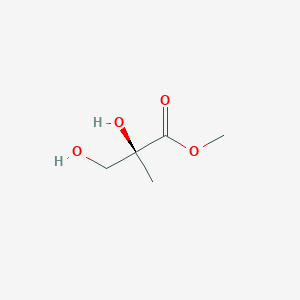![molecular formula C31H29N3 B022186 4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline CAS No. 19661-40-6](/img/structure/B22186.png)
4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that is commonly used as a labeling agent for biomolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline involves its ability to absorb and emit light. When the compound is excited by a light source, it absorbs energy and becomes excited. As it returns to its ground state, it emits light at a specific wavelength. This property allows it to be used as a fluorescent label and probe.
Effets Biochimiques Et Physiologiques
4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline is not known to have any significant biochemical or physiological effects. It is generally considered to be non-toxic and non-carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline in lab experiments is its high fluorescence intensity. This property allows for the detection of low concentrations of labeled biomolecules. Additionally, it has a high photostability, which allows for long-term imaging experiments. However, one limitation of using this compound is its relatively high cost compared to other labeling agents.
Orientations Futures
There are many future directions for the use of 4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline in scientific research. One direction is the development of new biosensors for the detection of specific analytes. Another direction is the use of this compound in the development of new imaging techniques for the detection of biomolecules in living cells. Additionally, there is potential for the use of this compound in the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline involves several steps. The first step is the synthesis of 9-phenylfluorene, which is achieved by the reaction of benzaldehyde and 9-fluorenone in the presence of a strong acid catalyst. The second step involves the reaction of 9-phenylfluorene with dimethylamine to form 9-(dimethylamino)phenylfluorene. The final step is the reaction of 9-(dimethylamino)phenylfluorene with N,N-dimethylaniline and formaldehyde to form the final product.
Applications De Recherche Scientifique
4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline has many scientific research applications. It is commonly used as a fluorescent label for biomolecules, such as proteins and nucleic acids. It can also be used as a fluorescent probe for the detection of reactive oxygen species and other free radicals. Additionally, it has been used in the development of biosensors for the detection of various analytes.
Propriétés
Numéro CAS |
19661-40-6 |
|---|---|
Nom du produit |
4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline |
Formule moléculaire |
C31H29N3 |
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
4-[(E)-[2-[[4-(dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C31H29N3/c1-33(2)25-14-9-22(10-15-25)19-30-28-8-6-5-7-27(28)29-18-13-24(20-31(29)30)32-21-23-11-16-26(17-12-23)34(3)4/h5-21H,1-4H3/b30-19+,32-21? |
Clé InChI |
MRDRCYQHHJZNJG-KVECMABRSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3C4=C2C=C(C=C4)N=CC5=CC=C(C=C5)N(C)C |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)N=CC5=CC=C(C=C5)N(C)C |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)N=CC5=CC=C(C=C5)N(C)C |
Synonymes |
4-[[9-[(4-dimethylaminophenyl)methylidene]fluoren-2-yl]iminomethyl]-N, N-dimethyl-aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



